![molecular formula C17H19N3O2 B2972902 1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1284763-19-4](/img/structure/B2972902.png)
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a compound that features a pyridazine ring, a piperidine ring, and a carboxylic acid group. The presence of these functional groups endows the compound with unique physicochemical properties, making it an attractive candidate for various scientific and industrial applications. The pyridazine ring, in particular, is known for its weak basicity, high dipole moment, and robust hydrogen-bonding capacity .
Métodos De Preparación
The synthesis of 1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include various derivatives that retain the core structure of the compound but with modified functional groups .
Aplicaciones Científicas De Investigación
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyridazine ring’s hydrogen-bonding capacity and dipole moment facilitate binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Comparación Con Compuestos Similares
1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can be compared to other pyridazine-containing compounds, such as:
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
These compounds share the pyridazine ring but differ in their additional functional groups and overall structure, leading to distinct biological activities and applications .
Propiedades
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)15-6-7-16(19-18-15)20-10-8-13(9-11-20)17(21)22/h2-7,13H,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWCKBXHFKLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)
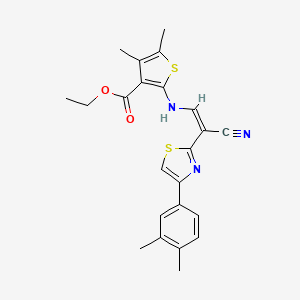
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)
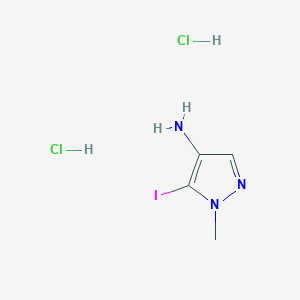
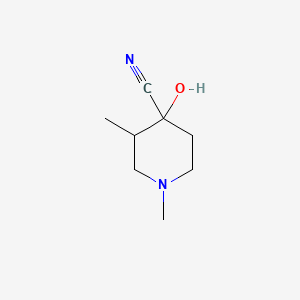
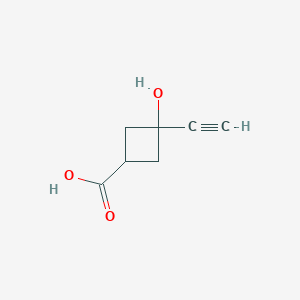
![2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2972831.png)
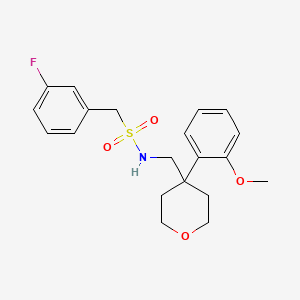
![N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2972833.png)
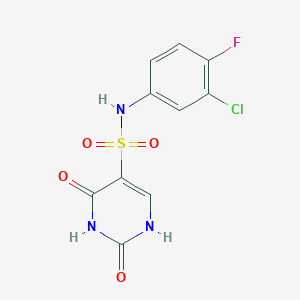
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)
![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)
![2-methoxy-4,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2972838.png)
